BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical characteristics of 4-phenyl-1H-
pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3427258

An In-depth Technical Guide to the Physicochemical Characteristics of 4-phenyl-1H-pyrazol-5-
amine

Abstract

4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery.[1] It serves as a crucial synthetic intermediate for a diverse
range of biologically active molecules, including kinase inhibitors and receptor modulators.[1]
This technical guide provides a comprehensive analysis of the core physicochemical
characteristics of 4-phenyl-1H-pyrazol-5-amine. We will delve into its structural features,
acidity and basicity, lipophilicity, solubility, and spectroscopic properties. Furthermore, this guide
outlines detailed, field-proven experimental protocols for the empirical determination of these
key parameters, offering researchers a validated framework for their investigations.

Molecular Structure and Core Properties

4-phenyl-1H-pyrazol-5-amine, with the molecular formula CsH9oNs, consists of a five-
membered pyrazole ring substituted with a phenyl group at the C4 position and an amino group
at the C5 position.[2] This arrangement of functional groups imparts a unique combination of
electronic and steric properties that are fundamental to its reactivity and utility as a synthetic
building block.

Structural Overview & Isomerism
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The IUPAC name for this compound is 4-phenyl-1H-pyrazol-5-amine.[2] It is also known by
synonyms such as 5-amino-4-phenyl-1H-pyrazole and 3-amino-4-phenylpyrazole.[2] The core
structure features a planar pyrazole ring, which is an aromatic heterocycle containing two
adjacent nitrogen atoms. The presence of the amino group and the tautomeric nature of the
pyrazole ring mean the molecule can exist in different isomeric forms, although the 5-amino
tautomer is generally the most stable.

Figure 1: Chemical structure of 4-phenyl-1H-pyrazol-5-amine.

Summary of Physicochemical Properties

The key physicochemical properties are summarized below. These values are critical for
predicting the compound's behavior in biological systems and for designing synthetic and
formulation strategies.

Property Value Source
Molecular Formula CoHoN3 PubChem|[2]
Molecular Weight 159.19 g/mol PubChem[2]
CAS Number 5591-70-8 PubChem|[2]
XLogP3 15 PubChem|[2]
Topological Polar Surface Area

(TPSA) 54.7 A2 PubChem[2]
Hydrogen Bond Donors 2 PubChem][2]
Hydrogen Bond Acceptors 3 PubChem|[2]
Rotatable Bond Count 1 PubChem|[2]

Detailed Physicochemical Analysis

A deeper understanding of each physicochemical parameter is essential for its application in
research and development.

Acidity and Basicity (pKa)
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The basicity of 4-phenyl-1H-pyrazol-5-amine is a defining feature, influencing its solubility,
receptor interaction, and pharmacokinetic profile. The molecule possesses three nitrogen
atoms, each a potential site for protonation: the exocyclic amino group and the two nitrogen
atoms within the pyrazole ring.[1] The determination of the primary protonation site is crucial for
understanding its chemical behavior.[1]

» Exocyclic Amino Group (N5-amine): The lone pair on this nitrogen is delocalized into the
pyrazole ring, which reduces its basicity compared to a simple alkylamine.

» Pyrazole Ring Nitrogens (N1, N2): The N2 nitrogen is generally considered the most basic
site in unsubstituted pyrazoles due to the pyridine-like nature of its lone pair.

The overall basicity (pKa of the conjugate acid) is a composite of these effects. While an
experimentally determined pKa value is not readily available in public databases,
computational studies on similar pyrazole derivatives suggest the ring nitrogen is a likely
primary site of protonation.[1]

Potential Protonation Sites

Ring Nitrogen (N2)

4-Phenyl-1H-pyrazol-5-amine Ring Nitrogen (N1)

Exocyclic Amino (N5)

Click to download full resolution via product page
Figure 2: Potential protonation sites on 4-phenyl-1H-pyrazol-5-amine.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between
octanol and water, is a critical determinant of a drug's ability to cross biological membranes.
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The computed XLogP3 value for 4-phenyl-1H-pyrazol-5-amine is 1.5.[2]

This moderate LogP value suggests a favorable balance between aqueous solubility and lipid
membrane permeability. The phenyl group contributes significantly to the molecule's
lipophilicity, while the pyrazole and amino moieties provide hydrophilic character through their
ability to engage in hydrogen bonding. This balance is often sought in drug candidates to
ensure adequate absorption and distribution.

Solubility

The solubility of a compound is influenced by its ability to form favorable interactions with the
solvent.

e Agqueous Solubility: The presence of two hydrogen bond donors (the N-H groups) and three
potential hydrogen bond acceptors (the three nitrogen atoms) suggests that 4-phenyl-1H-
pyrazol-5-amine can interact with water molecules.[2] However, the nonpolar phenyl ring
will limit its overall aqueous solubility. The solubility is expected to be pH-dependent,
increasing in acidic conditions due to the formation of the more soluble protonated salt.

e Organic Solubility: The compound is expected to exhibit good solubility in polar organic
solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is consistent with
the properties of similar heterocyclic amines.[3]

Spectroscopic Profile

The structural features of 4-phenyl-1H-pyrazol-5-amine give rise to a distinct spectroscopic
signature.

* 'H NMR: The proton NMR spectrum would be expected to show signals for the aromatic
protons of the phenyl ring (typically in the & 7.0-7.5 ppm range), a singlet for the C3-H on the
pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.

e 13C NMR: The carbon NMR would display nine distinct signals corresponding to the nine
carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and
heteroaromatic carbons.
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« Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional
groups. Characteristic absorption bands would include N-H stretching vibrations for the
amine and pyrazole NH (around 3200-3400 cm~1), C=C and C=N stretching vibrations from
the aromatic and pyrazole rings (around 1500-1650 cm~1), and C-H stretching from the
aromatic rings (around 3000-3100 cm~1).[4]

e Mass Spectrometry: The monoisotopic mass is 159.0796 Da.[2] High-resolution mass
spectrometry would confirm this exact mass, and the fragmentation pattern would provide
further structural information.

Experimental Protocols for Physicochemical
Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential.
The following section details robust methodologies for determining the key physicochemical
parameters discussed.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the
compound as a titrant of known concentration is added. The inflection point of the resulting
titration curve corresponds to the pKa.

Methodology:

» Preparation: Accurately weigh approximately 5-10 mg of 4-phenyl-1H-pyrazol-5-amine and
dissolve it in a suitable co-solvent/water mixture (e.g., 50% v/v methanol/water) to a final
concentration of ~1 mM.

o Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
« Titration: Place the solution in a thermostatted vessel at 25°C under a nitrogen atmosphere.

« Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1
M HCI), adding small, precise aliquots. Record the pH after each addition.
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o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the pH at the half-equivalence point. The first derivative of the plot can be used to accurately
identify the equivalence point.

Protocol: LogP Determination by Shake-Flask Method
(OECD Guideline 107)

Causality: This classic method directly measures the partitioning of a compound between two
immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.

Methodology:

o Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g.,
phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then
allowing the phases to separate.

o Sample Preparation: Prepare a stock solution of 4-phenyl-1H-pyrazol-5-amine in the
agueous phase at a concentration that can be accurately quantified (e.g., by UV-Vis
spectrophotometry or HPLC).

» Partitioning: In a glass-stoppered tube, combine a known volume of the aqueous sample
solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

o Equilibration: Shake the tube gently at a constant temperature (e.g., 25°C) for a sufficient
time to reach equilibrium (typically 1-24 hours).

o Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

e Quantification: Carefully remove an aliquot from the agueous phase and determine the
concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).

» Calculation: Calculate the concentration in the octanol phase by mass balance (Initial Conc. -
Final Aqueous Conc.). The LogP is calculated as: LogP = logio ([Compound]o.tanoi /
[Compound]acpueous).
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Figure 3: Experimental workflow for LogP determination via the Shake-Flask method.
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Conclusion

4-phenyl-1H-pyrazol-5-amine possesses a well-balanced set of physicochemical properties
that underpin its importance as a scaffold in medicinal chemistry. Its moderate lipophilicity,
coupled with its basicity and capacity for hydrogen bonding, provides a versatile platform for
the synthesis of novel therapeutic agents. The experimental protocols detailed herein offer a
validated approach for researchers to accurately characterize this and similar molecules,
ensuring the generation of high-quality, reliable data essential for modern drug discovery and
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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